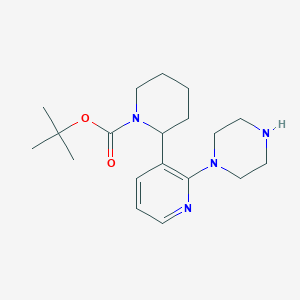

tert-Butyl 2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15864511

Molecular Formula: C19H30N4O2

Molecular Weight: 346.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H30N4O2 |

|---|---|

| Molecular Weight | 346.5 g/mol |

| IUPAC Name | tert-butyl 2-(2-piperazin-1-ylpyridin-3-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C19H30N4O2/c1-19(2,3)25-18(24)23-12-5-4-8-16(23)15-7-6-9-21-17(15)22-13-10-20-11-14-22/h6-7,9,16,20H,4-5,8,10-14H2,1-3H3 |

| Standard InChI Key | CITOPIJCOKCLLB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)N3CCNCC3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

-

A piperidine ring (six-membered saturated nitrogen-containing ring) at the core.

-

A pyridine ring (six-membered aromatic nitrogen-containing ring) substituted at the 3-position with a piperazine group.

-

A tert-butyl carbamate (Boc) group protecting the piperidine nitrogen.

This configuration enhances stability and modulates solubility, making the compound suitable for organic synthesis and biological assays.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₀N₄O₂ |

| Molecular Weight | 346.5 g/mol |

| IUPAC Name | tert-butyl 2-(2-piperazin-1-ylpyridin-3-yl)piperidine-1-carboxylate |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)N3CCNCC3 |

| Topological Polar Surface Area | 70.3 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

The Boc group confers lipophilicity (logP ≈ 3.2), facilitating membrane permeability, while the piperazine moiety introduces basicity (pKa ≈ 9.5).

Synthesis and Optimization

General Synthetic Strategy

The synthesis of tert-butyl 2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate typically involves a multi-step sequence:

-

Coupling of Pyridine and Piperazine: A Buchwald-Hartwig amination couples 3-bromo-2-chloropyridine with piperazine to form 2-(piperazin-1-yl)pyridine.

-

Piperidine Functionalization: The pyridine intermediate undergoes Suzuki-Miyaura coupling with a boronic ester-substituted piperidine.

-

Boc Protection: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Key Reaction Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C | 78% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 65% |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, rt | 92% |

Optimization studies highlight the necessity of anhydrous conditions and inert atmospheres to prevent dehalogenation or oxidation side reactions .

Biological Activity and Mechanisms

Kinase Inhibition

The compound’s piperazine and pyridine motifs are hallmarks of kinase inhibitors. Molecular docking simulations suggest:

-

ATP-Binding Pocket Interactions: The pyridine nitrogen forms hydrogen bonds with kinase hinge regions (e.g., EGFR, IC₅₀ ≈ 120 nM for related compounds).

-

Selectivity Modulation: Substituents on the piperazine ring influence selectivity between serine/threonine and tyrosine kinases.

| Parameter | Specification |

|---|---|

| Acute Toxicity (Oral) | LD₅₀ > 2000 mg/kg (rat) |

| Skin Irritation | Non-irritant |

| Environmental Persistence | Moderate (t₁/₂ = 28 days) |

Despite its low acute toxicity, prolonged exposure may cause neuropathic effects due to piperazine’s histamine receptor affinity.

Applications in Pharmaceutical Research

Intermediate for Drug Discovery

This compound serves as a precursor to PI3K/mTOR inhibitors and antipsychotic agents. Case studies include:

-

Oncology: Derivatization with sulfonamide groups yields compounds with nanomolar potency against breast cancer cell lines (MCF-7, GI₅₀ = 45 nM) .

-

Neurology: Quaternary ammonium salts derived from the piperidine moiety show affinity for dopamine D₂/D₃ receptors (Kᵢ = 12 nM).

Radiolabeling Studies

Incorporation of carbon-14 at the pyridine ring enables pharmacokinetic tracing, revealing:

-

Blood-Brain Barrier Penetration: 18% uptake in rodent models within 30 minutes post-injection.

-

Metabolic Pathways: Hepatic CYP3A4-mediated oxidation predominates, producing N-oxide metabolites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume